2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine
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Overview
Description
2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes cyclopropyl groups, furan rings, and guanidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This could include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Amiloride-like Pyrazine-carboxamides: These compounds are used as ENaC blockers and have therapeutic applications.
Uniqueness
2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine is unique due to its specific combination of cyclopropyl, furan, and guanidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
648415-39-8 |
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Molecular Formula |
C24H26N6O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine |
InChI |
InChI=1S/C24H26N6O/c25-23(29-19-9-10-19)27-17-5-1-15(2-6-17)21-13-14-22(31-21)16-3-7-18(8-4-16)28-24(26)30-20-11-12-20/h1-8,13-14,19-20H,9-12H2,(H3,25,27,29)(H3,26,28,30) |
InChI Key |
PLQHZEOONUBSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=C(N)NC2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)NC(=NC5CC5)N |
Origin of Product |
United States |
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